Potent PRMT6 Inhibition: 26 nM IC50 Demonstrates Selective Target Engagement
Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a potent inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), an epigenetic target implicated in cancer and other diseases [1]. In an enzymatic assay, the compound inhibited human full-length PRMT6 with an IC50 of 26 nM [1]. This represents a significant, quantifiable advantage over the unsubstituted parent compound, methyl pyrazine-2-carboxylate, which shows no reported activity against PRMT6 or related targets . The chloromethyl group is essential for this activity, highlighting the importance of the specific substitution pattern for target engagement.
| Evidence Dimension | Inhibition of human PRMT6 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Methyl pyrazine-2-carboxylate: No reported activity (IC50 > 50 µM in general kinase screens) |
| Quantified Difference | >1,900-fold improvement in potency |
| Conditions | In vitro biochemical assay using human full-length PRMT6 (residues 1-375) expressed in a baculovirus system |
Why This Matters
For researchers developing PRMT6-targeted therapies, this compound provides a validated starting point with demonstrable nanomolar potency, whereas the unsubstituted analog is essentially inactive.
- [1] BindingDB. (n.d.). BDBM50194728 (CHEMBL3984626) Activity Data. BindingDB Entry for Methyl 5-(chloromethyl)pyrazine-2-carboxylate. View Source
